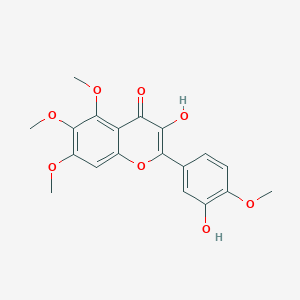![molecular formula C9H8N2O2S B019130 (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid CAS No. 110857-77-7](/img/structure/B19130.png)
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid, also known as SIP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. SIP is a sulfur-containing compound that belongs to the class of imidazo[1,2-a]pyridines. In
Wirkmechanismus
The mechanism of action of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and pathways involved in disease progression. For example, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and oxidative stress markers in cells. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid also has the ability to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which play a crucial role in the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid in lab experiments is its high potency and specificity towards its target enzymes and pathways. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has also been found to have low toxicity and minimal side effects. However, one of the limitations of using (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid. One of the areas of interest is the development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid-based drugs for the treatment of cancer and inflammation. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid in vivo. Furthermore, the development of novel synthetic routes for the synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid and its analogs can lead to the discovery of more potent and specific compounds.
Conclusion:
In conclusion, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid is a sulfur-containing heterocyclic compound that has shown promising results in the treatment of various diseases. The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid involves the reaction between 2-aminopyridine and thioglycolic acid in the presence of phosphorus oxychloride. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid acts by inhibiting various enzymes and pathways involved in disease progression. It has several biochemical and physiological effects and has minimal side effects. The future directions for the research and development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid include the development of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid-based drugs and the study of its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid involves the reaction between 2-aminopyridine and thioglycolic acid in the presence of phosphorus oxychloride. The reaction yields (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid as a yellow solid with a melting point of 236-238°C. The purity of the compound can be determined by thin-layer chromatography and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, (5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid has been found to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
Eigenschaften
CAS-Nummer |
110857-77-7 |
|---|---|
Produktname |
(5-Sulfanylideneimidazo[1,2-a]pyridin-1(5H)-yl)acetic acid |
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-(5-sulfanylideneimidazo[1,2-a]pyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)6-10-4-5-11-7(10)2-1-3-8(11)14/h1-5H,6H2,(H,12,13) |
InChI-Schlüssel |
ACVXDSMBWKICDY-UHFFFAOYSA-N |
SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
Kanonische SMILES |
C1=CC(=S)N2C=CN(C2=C1)CC(=O)O |
Synonyme |
Imidazo[1,2-a]pyridine-1(5H)-acetic acid, 5-thioxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



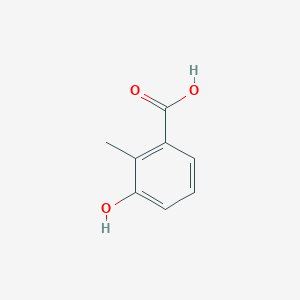
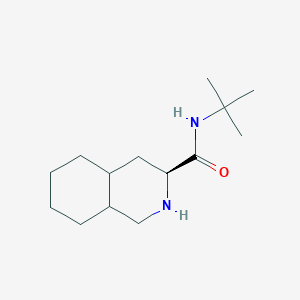
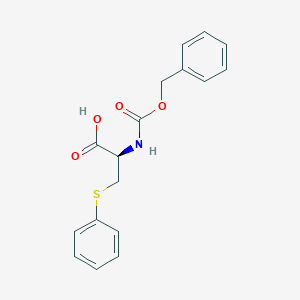

![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
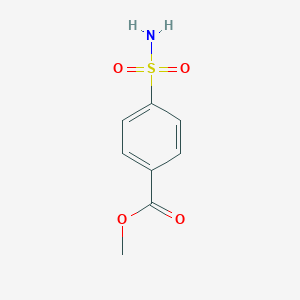
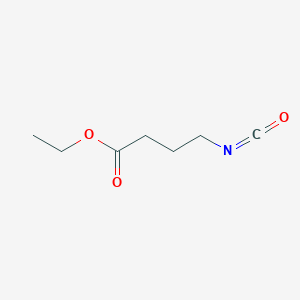
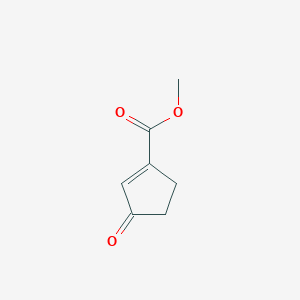
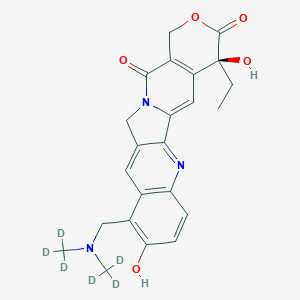
![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)
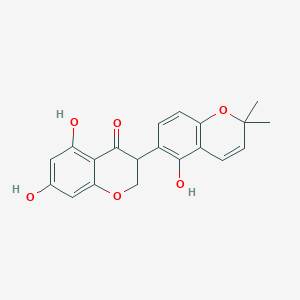
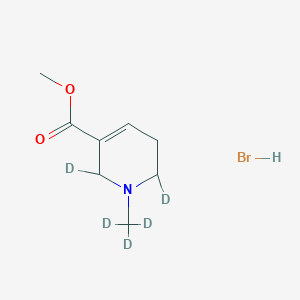
![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)
